molecular formula C10H10S B158624 3,5-Dimethylbenzo[b]thiophene CAS No. 1964-45-0

3,5-Dimethylbenzo[b]thiophene

Cat. No. B158624
CAS RN: 1964-45-0
M. Wt: 162.25 g/mol
InChI Key: UQJSHXYNNVEGMQ-UHFFFAOYSA-N
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Description

“3,5-Dimethylbenzo[b]thiophene” is a chemical compound with the formula C10H10S . It is a derivative of benzo[b]thiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

Thiophene derivatives, including “3,5-Dimethylbenzo[b]thiophene”, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal-Knorr Thiophene Synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethylbenzo[b]thiophene” consists of a benzo[b]thiophene core with two methyl groups attached at the 3rd and 5th positions . The molecular weight of this compound is 162.251 .


Physical And Chemical Properties Analysis

“3,5-Dimethylbenzo[b]thiophene” is a clear pale yellow liquid . Its refractive index is between 1.6090-1.6140 at 20°C .

Scientific Research Applications

Medicinal Chemistry

Application Summary

Thiophene-based analogs, including 3,5-Dimethylbenzo[b]thiophene, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Results or Outcomes

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Material Science

Application Summary

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Methods of Application

Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) are often fabricated using molecules with the thiophene ring system .

Results or Outcomes

The use of thiophene-mediated molecules in the fabrication of OFETs and OLEDs has shown promising results, contributing to the advancement of organic semiconductors .

Antiviral Applications

Application Summary

Benzo[b]thiophenes, including 3,5-Dimethylbenzo[b]thiophene, have been studied for their potential antiviral properties .

Methods of Application

The specific methods of application in antiviral research are not detailed in the available resources. However, it typically involves in vitro and in vivo testing of the compound against various viral strains .

Results or Outcomes

While specific results are not provided, the study indicates that benzo[b]thiophenes have shown promising antiviral activities .

Anti-inflammatory Applications

Application Summary

3,5-Dimethylbenzo[b]thiophene has been studied for its potential anti-inflammatory effects .

Methods of Application

The specific methods of application in anti-inflammatory research are not detailed in the available resources. However, it typically involves testing the compound’s ability to inhibit inflammatory responses in cell cultures or animal models .

Results or Outcomes

While specific results are not provided, the study indicates that benzo[b]thiophenes have shown promising anti-inflammatory activities .

Safety And Hazards

When handling “3,5-Dimethylbenzo[b]thiophene”, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing to avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols .

Future Directions

The future directions for “3,5-Dimethylbenzo[b]thiophene” and other thiophene derivatives could involve further exploration of their synthesis methods and potential applications. Given their diverse properties and applications, these compounds could be of interest in various fields, including medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

3,5-dimethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJSHXYNNVEGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173310
Record name Benzo(b)thiophene, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzo[b]thiophene

CAS RN

1964-45-0
Record name Benzo(b)thiophene, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10 mL of polyphosphoric acid (PPA) in chlorobenzene (200 mL) was heated to reflux. To this solution 1-(p-tolylsulfanyl)-propan-2-one 5.0 g (20.3 mmol) was added in portions within 20 minutes. The resulting mixture was refluxed for 18 h and then cooled to room temperature. The organic phase was separated and concentrated under reduced pressure. The oily residue was purified by flash chromatography on silica gel (90:10 hexane/EtOAc) to give 3.72 g (81%) the title compound.
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
L Orús, Y Sainz, S Perez, AM Oficialdegui… - Die …, 2002 - europepmc.org
Some benzo [b] thiophene derivatives with different substituents in positions 3 and 5 have been synthesized in order to obtain new dual antidepressant drugs. Compounds derived from …
Number of citations: 5 europepmc.org
BC Bockrath, EG Illig, WD Wassell-Bridger - Energy & fuels, 1987 - ACS Publications
Solvent swelling of liquefaction residues Page 1 226 Energy & Fuels 1987, 1, 226-227 shown that it is possible to isolate a fraction from a coal extract that primarily contains sulfur …
Number of citations: 13 pubs.acs.org
CM White, LJ Douglas, MB Perry, CE Schmidt - Energy & fuels, 1987 - ACS Publications
Conclusions The influence of pore diffusional limitations on the methanol reaction rate was analyzed and quantified for the liquid-phase methanol synthesis process. The rate was found …
Number of citations: 74 pubs.acs.org
P Heininger, E Claus - Fresenius' journal of analytical chemistry, 1995 - Springer
Sediment samples from different reference sites representing typical situations on the river Elbe were analyzed for organo-sulphur compounds (OSC). Gas chromatography with sulphur …
Number of citations: 13 link.springer.com
K Kobayashi, D Nakamura, K Miyamoto… - Bulletin of the …, 2007 - journal.csj.jp
A new and convenient method for the preparation of 3-substituted benzo[b]thiophenes was developed. α-Substituted 2-(1-phenylethylthio)styrenes, which could easily be prepared from …
Number of citations: 10 www.journal.csj.jp
Q Ai, L Gao, D Huang, J Yang, Q Fu, X Zheng… - Journal of Hazardous …, 2023 - Elsevier
There is concern about the large amounts of aromatic compounds emitted during coking. Previous studies of coking emissions have been focused on polycyclic aromatic hydrocarbons, …
Number of citations: 2 www.sciencedirect.com
J Chen, C Ni, J Lou, W Peng - Arabian Journal of Chemistry, 2018 - Elsevier
Pterocarpus and Pterocarpus products have certain human health function. In this paper, Diospyros celebica Bakh as an example, we study its human health components by using PY–…
Number of citations: 32 www.sciencedirect.com
H Okutan, D Dilek, M Citiroglu… - Environmental technology, 1994 - Taylor & Francis
Polycyclic Aromatic Hydrocarbons (PAH) present in pyrolysis residues of Seyitomer oil shale are investigated. Residues were obtained from self generated atmosphere, nitrogen and …
Number of citations: 17 www.tandfonline.com
T Aoyama, M Orito, T Takido, M Kodomari - Synthesis, 2008 - thieme-connect.com
A simple and efficient method has been developed for the synthesis of benzo [b] thiophenes and naphtho [2, 1-b] thiophenes from arenethiols and α-halo ketones using Na 2 CO 3/SiO 2…
Number of citations: 6 www.thieme-connect.com
J Jacob - 1990 - books.google.com
First published in 1990. Sulfur containing polycyclic aromatic compounds (thiaarenes) play a potentially important role in environmentally induced cancers. The main sources of these …
Number of citations: 93 books.google.com

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